Felypressin Impurity D is a chemical compound associated with Felypressin, a synthetic vasopressin analog that functions as a vasoconstrictor. This impurity is significant in the pharmaceutical context, particularly concerning the synthesis and quality control of peptide drugs. Felypressin itself is utilized in clinical settings primarily for its effects on blood vessels, aiding in hemostasis during surgical procedures.
Felypressin Impurity D is derived from the synthesis of Felypressin, which involves solid-phase peptide synthesis (SPPS) techniques. During this process, various impurities can arise, including Felypressin Impurity D, which can affect the purity and efficacy of the final product . The presence of impurities necessitates rigorous analytical methods to ensure the quality and safety of peptide-based pharmaceuticals.
Felypressin Impurity D is classified as a peptide impurity. It is chemically related to vasopressin and falls under the category of non-catecholamine vasoconstrictors. Understanding its classification helps in assessing its potential effects and implications in drug formulations.
The synthesis of Felypressin and its impurities typically employs solid-phase peptide synthesis (SPPS), specifically using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a resin-bound peptide chain.
Felypressin Impurity D has a molecular structure closely related to that of Felypressin itself. Its specific structural formula includes several functional groups characteristic of peptide compounds.
Felypressin Impurity D can participate in various chemical reactions typical of peptides, including hydrolysis and oxidation. These reactions can lead to further degradation or modification of the compound.
Felypressin acts primarily through vasopressin receptors (V1 receptors), leading to vasoconstriction and increased blood pressure. The mechanism involves binding to these receptors on vascular smooth muscle cells, triggering intracellular signaling pathways that result in muscle contraction.
Felypressin Impurity D is primarily relevant in pharmaceutical research and development, particularly concerning:
Felypressin Impurity D (Chemical Name: Cyclo[H-Cyclo(Cys-Phe-Phe-Gln-Asn-Cys)]-Pro-Lys-Gly-NH₂) is a specified impurity in the synthesis of Felypressin, a non-catecholamine vasoconstrictor peptide analog of vasopressin. This impurity, characterized by the molecular formula C₉₂H₁₃₀N₂₆O₂₂S₄ and molecular weight of 2080.57 g/mol, exists as a white solid with >95% purity in reference standards [1] [4]. Structurally, it is identified as a dimeric conjugate formed through bis-disulfide linkages between cysteine residues of two Felypressin molecules, specifically classified as Bis(reduced felypressin)(1,1'),(6,6')-bis(disulfide) [4] [9]. The presence of this impurity in Felypressin drug substances reflects challenges in disulfide bridge formation during peptide synthesis, where oxidative folding processes can lead to intermolecular bonding rather than the desired intramolecular cyclization [1] [9]. Its identification and control are essential in pharmaceutical development due to potential impacts on the biological activity and stability of vasopressin-based therapeutics.
Table 1: Key Chemical Identifiers of Felypressin Impurity D
Property | Specification |
---|---|
IUPAC Name | (2S,2'S)-1,1'-((4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-10,33-bis(3-amino-3-oxopropyl)-13,16,27,30-tetrabenzyl-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decaazacyclotetracontane-4,39-dicarbonyl)bis(N-((S)-6-amino-1-((2-amino-2-oxoethyl)amino)-1-oxohexan-2-yl)pyrrolidine-2-carboxamide) |
Molecular Formula | C₉₂H₁₃₀N₂₆O₂₂S₄ |
Molecular Weight | 2080.44 g/mol |
CAS Number | Not assigned |
Synonyms | Felypressin Dimer; Bis(reduced felypressin)(1,1'),(6,6')-bis(disulfide) |
Structure Type | Dimeric peptide with dual disulfide bridges |
Process-related impurities in peptide therapeutics like Felypressin arise intrinsically from synthesis, purification, and storage conditions. Felypressin Impurity D exemplifies a synthesis-derived dimeric impurity generated during the oxidative folding step, where improper disulfide pairing between cysteine residues (positions 1 and 6 in Felypressin’s structure) leads to homodimer formation instead of monomeric cyclization [1] [9]. This mispairing is attributed to:
The dimerization effectively doubles the molecular weight (from ~1040 Da to ~2080 Da) and alters the tertiary structure, potentially masking the active site responsible for vasopressin V1a receptor binding [5] [10]. Unlike degradation impurities formed during storage, process-related impurities like Impurity D are controllable through synthetic optimization, including orthogonal cysteine protection strategies, controlled oxidation kinetics, and chromatographic purification [4] [9]. In peptide drug development, controlling such impurities is critical because they serve as markers of process consistency and can influence drug stability, efficacy, and immunogenicity, even at low concentrations (<0.5%) [1].
Regulatory frameworks (ICH Q3A, Q3B, Q6A) mandate identification, qualification, and control of impurities exceeding threshold levels (e.g., 0.10% for drug substances). For complex peptides like Felypressin, Impurity D is classified as a specified identified impurity requiring stringent monitoring due to its structural relationship to the active pharmaceutical ingredient (API) [4] [7]. The European Pharmacopoeia (EP) and manufacturers’ in-house specifications typically set acceptance criteria for Impurity D at ≤0.5% in Felypressin API batches, reflecting its potential to compromise pharmacological activity through competitive receptor binding [4].
The structural complexity of dimeric impurities necessitates advanced analytical characterization. Regulatory submissions for Felypressin products must include:
Furthermore, vasopressin analogues are subject to heightened scrutiny due to their cardiovascular effects, making impurity profiles part of risk assessments for unintended vasoactivity. Impurity D’s dimeric structure may exhibit altered receptor binding kinetics at V1a receptors compared to monomeric Felypressin, though it remains pharmacologically distinct from catecholamine-based vasoconstrictors [5] [7].
Non-catecholamine vasoconstrictors encompass peptides (e.g., vasopressin, terlipressin, Felypressin) and non-peptide molecules that induce vasoconstriction via non-adrenergic mechanisms. Felypressin Impurity D belongs to this category structurally but is pharmacologically distinct:
Table 2: Structural and Functional Classification of Felypressin Impurity D
Characteristic | Felypressin (API) | Felypressin Impurity D |
---|---|---|
Chemical Class | Nonapeptide | Dimeric peptide |
Molecular Weight | 1040.22 Da | 2080.44–2080.57 Da |
Disulfide Bridges | One intramolecular (Cys1-Cys6) | Two intermolecular (Cys1-Cys6' and Cys1'-Cys6) |
V1a Receptor Binding | High-affinity agonist (primary activity) | Presumed low affinity (steric hindrance) |
Vasoconstrictor Activity | Potent (used in dental formulations) | Not pharmacologically active |
Regulatory Status | Active Pharmaceutical Ingredient | Controlled process impurity |
Structurally, Impurity D retains the core non-catecholamine scaffold of Felypressin, including its phenylalanine-rich sequence and cyclic disulfide motifs. However, its dimeric configuration introduces steric constraints that likely impede engagement with the vasopressin V1a receptor’s binding pocket, which requires a specific conformational presentation of the N-terminal cyclic moiety [5] [7] [10]. Unlike catecholamine impurities (e.g., adrenoceptor agonists), Impurity D lacks catechol groups and does not interact with adrenergic pathways, aligning it strictly with the peptide vasoconstrictor impurity class. Its classification underscores a key principle: process impurities in peptide drugs may share structural origins with APIs but diverge in biological function due to quaternary structural changes [1] [4] [9].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: